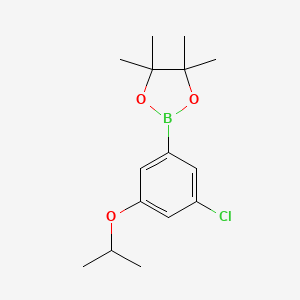

2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chlorinated phenyl group with an isopropoxy substituent. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-isopropoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Boronic acids or boronate esters.

Reduction: Borohydrides.

Substitution: Substituted phenyl derivatives, such as phenylamines or phenylthiols.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

One of the primary applications of 2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in synthetic organic chemistry. It serves as a versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Table 1: Synthetic Reactions Utilizing the Compound

Case Study: Anticancer Activity

A study explored the antiproliferative effects of boronic acid derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of tumor growth by interfering with cellular pathways involved in proliferation.

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Lycobetaine | NEPC | 12 | |

| Boronic Acid Derivative X | PC-3 | 15 | |

| Boronic Acid Derivative Y | LASCPC-01 | 10 |

Material Science Applications

In addition to its synthetic and biological applications, this compound can also be utilized in material science. Its boron content makes it suitable for creating boron-doped materials which can enhance electrical conductivity and thermal stability.

Table 3: Material Properties

| Property | Measurement |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Enhanced |

Wirkmechanismus

The mechanism by which 2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, which facilitates the transfer of the phenyl group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of various organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-5-isopropoxyphenylboronic acid

- 2-Chloro-5-isopropoxyphenylboronic acid

- 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which enhances its stability and reactivity in cross-coupling reactions. The presence of the isopropoxy group also provides additional steric hindrance, which can influence the selectivity and outcome of the reactions it undergoes.

Biologische Aktivität

2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H22BClO3

- Molecular Weight : 296.6 g/mol

- CAS Number : 1260023-79-7

- Purity : ≥98% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Boron-containing compounds are known for their role in enzyme inhibition and modulation of signaling pathways. The dioxaborolane structure allows for potential interactions with nucleophiles in biological systems.

Antiparasitic Activity

Research has indicated that derivatives of boron compounds exhibit significant antiparasitic properties. For instance, studies have shown that modifications to the boron structure can enhance activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been linked to improved solubility and metabolic stability while maintaining or enhancing antiparasitic efficacy .

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can significantly impact its anticancer activity .

Study 1: Efficacy Against Malaria

In a study evaluating the efficacy of various boron-containing compounds against P. falciparum, this compound was tested in vitro. Results showed an EC50 value of approximately 0.010 μM, indicating potent activity against the malaria parasite .

Study 2: Cancer Cell Lines

Another investigation focused on the compound's effects on human cancer cell lines (e.g., HepG2 and MCF-7). The compound exhibited IC50 values ranging from 0.05 to 0.15 μM across different assays measuring cell viability and proliferation . These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Data Tables

| Biological Activity | EC50/IC50 Value | Target Organism/Cell Line |

|---|---|---|

| Antiparasitic Activity | 0.010 μM | P. falciparum |

| Cytotoxicity (HepG2) | 0.05 μM | HepG2 |

| Cytotoxicity (MCF-7) | 0.15 μM | MCF-7 |

Eigenschaften

IUPAC Name |

2-(3-chloro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKVZMOSZYGGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675353 | |

| Record name | 2-{3-Chloro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-42-4 | |

| Record name | 2-{3-Chloro-5-[(propan-2-yl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.